Sodium naphthalen-1-yl phosphate hydrate
Description
Significance of Aryl Phosphate (B84403) Esters in Chemical and Biochemical Research
Aryl phosphate esters, a class of organic compounds characterized by a phosphate group linked to an aromatic ring, are of paramount importance in both chemical and biochemical research. Their significance stems from their structural resemblance to naturally occurring phosphate esters, which are integral to numerous biological processes. oup.com In the realm of biochemistry, aryl phosphates serve as invaluable tools for studying the kinetics and mechanisms of various enzymes, particularly phosphatases, which catalyze the hydrolysis of phosphate esters. nih.govresearchgate.net The stability of the phosphate ester bond, combined with its susceptibility to enzymatic cleavage, makes these compounds ideal for probing enzyme activity.
Overview of Sodium Naphthalen-1-yl Phosphate Hydrate (B1144303) as a Model Substrate in Academic Investigations
Among the various aryl phosphate esters, sodium naphthalen-1-yl phosphate hydrate stands out as a widely used model substrate. Its utility lies in the fact that its hydrolysis, catalyzed by enzymes such as acid and alkaline phosphatases, yields 1-naphthol (B170400). nih.govlabcarediagnostics.com This product can be readily detected and quantified, often through colorimetric methods, providing a straightforward means of assaying enzyme activity. labcarediagnostics.com This property has led to its extensive use in enzyme kinetics studies and in the screening of potential enzyme inhibitors.
Structure
2D Structure
Properties
IUPAC Name |
disodium;naphthalen-1-yl phosphate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9O4P.2Na.H2O/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;;;/h1-7H,(H2,11,12,13);;;1H2/q;2*+1;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJPCVOIUDUWLF-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OP(=O)([O-])[O-].O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Na2O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Chemical Modification
Established Synthetic Pathways for Naphthalen-1-yl Phosphate (B84403) Derivatives
The primary route to naphthalen-1-yl phosphate derivatives commences with the phosphorylation of the corresponding naphthol. This is followed by conversion to the desired salt and subsequent hydration.
Phosphorylation of Naphthols
The foundational step in synthesizing naphthalen-1-yl phosphate is the phosphorylation of 1-naphthol (B170400). This reaction introduces a phosphate group to the hydroxyl moiety of the naphthol. A common and well-established method for this transformation involves the use of phosphorylating agents such as phosphorus oxychloride (POCl₃). The reaction typically proceeds by nucleophilic attack of the hydroxyl group of 1-naphthol on the phosphorus atom of POCl₃, leading to the displacement of a chloride ion. This initial reaction forms a dichlorophosphate (B8581778) intermediate, which can further react. Subsequent hydrolysis of the remaining P-Cl bonds is necessary to yield the final phosphate ester. researchgate.netresearchgate.net
The general reaction can be summarized as:
C₁₀H₇OH + POCl₃ → C₁₀H₇OP(O)Cl₂ + HCl
C₁₀H₇OP(O)Cl₂ + 2H₂O → C₁₀H₇OP(O)(OH)₂ + 2HCl
This process creates naphthalen-1-yl phosphate, the essential precursor to its sodium salt.
Formation of Sodium Salts and Hydrated Forms
Following the successful phosphorylation of 1-naphthol, the resulting naphthalen-1-yl phosphate, which is an acidic compound, is neutralized with a sodium-containing base to form the corresponding sodium salt. chemimpex.comchemimpex.com A common laboratory and industrial practice involves the use of sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃). The reaction is a straightforward acid-base neutralization:
C₁₀H₇OP(O)(OH)₂ + NaOH → C₁₀H₇OP(O)(OH)(ONa) + H₂O
Further addition of a base can lead to the formation of the disodium (B8443419) salt. The resulting sodium naphthalen-1-yl phosphate can then be isolated from the reaction mixture. The formation of the hydrated form is typically achieved during the purification process, often through crystallization from an aqueous solution. The water molecules from the solvent become incorporated into the crystal lattice of the salt, leading to the formation of sodium naphthalen-1-yl phosphate hydrate (B1144303). chemimpex.comchemimpex.com The degree of hydration can vary depending on the crystallization conditions. Commercial suppliers often provide this compound as a monohydrate. chemimpex.comchemimpex.comsigmaaldrich.com
Methodological Considerations in Synthesis and Optimization
The synthesis of phosphate esters, including sodium naphthalen-1-yl phosphate hydrate, is not without its challenges. Researchers are continuously exploring ways to improve efficiency, yield, and purity, while also developing novel synthetic strategies.
Challenges and Mitigation Strategies in Laboratory Synthesis
Several challenges can arise during the laboratory synthesis of aryl phosphate esters. One significant issue is the potential for side reactions. The reactivity of phosphorylating agents like POCl₃ can lead to the formation of pyrophosphates or other undesired byproducts if the reaction conditions are not carefully controlled. researchgate.net Moreover, the purification of the final product can be complex. The removal of unreacted starting materials, byproducts, and any remaining inorganic salts is crucial to obtaining a pure product. google.comgoogle.com
Mitigation Strategies:
| Challenge | Mitigation Strategy |
| Side Reactions | Careful control of reaction temperature, stoichiometry of reactants, and order of addition. Use of a non-reactive solvent. |
| Purification | Chromatographic techniques, such as column chromatography, can be employed to separate the desired product from impurities. Recrystallization is also a powerful purification method. epa.gov Washing the crude product with dilute acidic solutions and then water can help remove catalyst residues and other water-soluble impurities. google.comgoogle.com |
| Moisture Sensitivity | The use of anhydrous solvents and reaction conditions is important, as phosphorylating agents are often sensitive to moisture. rsc.org |
Emerging Methodologies in Phosphate Ester Synthesis
The field of organic synthesis is constantly evolving, with new methodologies being developed to overcome the limitations of traditional approaches. In the context of phosphate ester synthesis, several innovative strategies have emerged.
Recent advances include the development of catalytic methods for phosphorylation, which can offer milder reaction conditions and improved selectivity. oaepublish.comnih.gov For instance, enzymatic phosphorylation presents a highly specific and environmentally friendly alternative, although its application on an industrial scale can be limited by the cost of enzymes and cofactors like ATP. daneshyari.commdpi.com
Furthermore, advancements in areas such as flow chemistry and microwave-assisted synthesis are being explored to enhance the efficiency and scalability of phosphorylation reactions. Radical phosphorylation has also gained attention as a novel method for forming P-C and P-O bonds. oaepublish.com These emerging techniques hold the promise of more sustainable and efficient routes to this compound and its derivatives.
Chemical Modifications for Advanced Probe and Derivative Development
Sodium naphthalen-1-yl phosphate itself serves as a valuable substrate for detecting enzyme activity, particularly phosphatases. chemimpex.comchemimpex.com However, the core naphthalene (B1677914) phosphate structure can be chemically modified to create a diverse range of advanced probes and derivatives with tailored properties for various applications, especially in the realm of bioimaging and diagnostics. nih.govrsc.org
The naphthalene moiety is inherently fluorescent, and modifications to its structure can fine-tune its photophysical properties, such as absorption and emission wavelengths. rsc.orgresearchgate.net By strategically introducing different functional groups to the naphthalene ring, researchers can develop fluorescent probes with enhanced brightness, photostability, and sensitivity.
A key application of these modified derivatives is in the development of "turn-on" fluorescent probes for enzyme detection. nih.govresearchgate.net In a typical design, the phosphate group acts as a quenching or modulating moiety. Upon enzymatic cleavage of the phosphate group by a phosphatase, the fluorophore is "turned on," resulting in a significant increase in fluorescence intensity. This enzymatic activation allows for the sensitive and selective detection of phosphatase activity in biological systems. nih.gov
Furthermore, naphthalenediimide derivatives, which can be synthesized from naphthalenetetracarboxylic acid, are being investigated for their potential in bioimaging. unito.itresearchgate.net The synthesis of amphiphilic naphthalenediimides allows for their incorporation into lipid bilayers, making them suitable for imaging cell membranes. researchgate.net The development of naphthalene-based probes with two-photon absorption capabilities is also an active area of research, as these probes allow for deeper tissue imaging with reduced photodamage. researchgate.net
The versatility of the naphthalene scaffold, combined with the reactivity of the phosphate group, provides a rich platform for the design and synthesis of a wide array of sophisticated chemical tools for biological and medical research. nih.gov
Reactivity and Mechanistic Investigations
Fundamental Principles of Phosphate (B84403) Ester Hydrolytic Cleavage
The hydrolysis of phosphate esters, such as sodium naphthalen-1-yl phosphate, involves the cleavage of a P-O bond and is a reaction of significant interest due to its biological relevance in processes like signal transduction, energy metabolism, and nucleic acid chemistry. nih.gov Though thermodynamically favorable, the hydrolysis of phosphate mono- and diesters is kinetically slow at neutral pH, a stability that is crucial for their roles as genetic information carriers and metabolic intermediates. acs.org The investigation into their hydrolysis mechanisms reveals a complex interplay of factors including the nature of the leaving group, the role of proton transfer, and the influence of catalysts like metal ions.
The uncatalyzed hydrolysis of phosphate monoesters has been a subject of extensive experimental and computational research, revealing multiple potential reaction pathways. rsc.org The mechanism can be influenced by factors such as the pKa of the leaving group and the specific reaction conditions. nih.govacs.org Generally, these pathways are categorized based on the timing of bond formation with the nucleophile (water) and bond cleavage with the leaving group.
The hydrolysis of phosphate monoester dianions can proceed through several mechanistic pathways, broadly classified as concerted or stepwise. researchgate.net These pathways are often described using the IUPAC nomenclature of ANDN (associative concerted), DN + AN (stepwise dissociative), and AN + DN (stepwise associative). researchgate.net
Stepwise Dissociative (DN + AN): This mechanism involves the departure of the leaving group in the rate-determining step to form a highly reactive, transient metaphosphate intermediate. researchgate.netresearchgate.net This intermediate is then rapidly attacked by a water molecule. This pathway is characterized by a "loose" transition state where the bond to the leaving group is substantially broken, and the bond to the incoming nucleophile has not yet significantly formed. nih.gov Experimental evidence, such as linear free energy relationships and kinetic isotope effects for phosphate monoesters with good leaving groups, often supports a dissociative-like mechanism. nih.gov
Stepwise Associative (AN + DN): In this pathway, the nucleophilic attack of water precedes the departure of the leaving group, leading to the formation of a pentacoordinate phosphorane intermediate. researchgate.net This intermediate subsequently breaks down to release the leaving group. This mechanism involves a "tight" transition state with significant bonding to both the incoming nucleophile and the leaving group. nih.gov
Concerted (ANDN): This mechanism involves a single transition state where the bond to the nucleophile is formed concurrently with the cleavage of the bond to the leaving group. researchgate.netresearchgate.net Depending on the relative extent of bond formation and bond cleavage at the transition state, it can be described as having either associative or dissociative character. nih.gov
Computational studies have shown that the energy difference between these pathways can be small, and the preferred mechanism can depend on the specific substrate and reaction environment. acs.orgacs.org For many phosphate monoesters, a dissociative pathway is favored, particularly with good leaving groups. nih.govacs.org However, as the leaving group becomes poorer, the energy barrier for the associative pathway decreases, making it a more viable alternative. acs.org
The acidity of the leaving group, quantified by its pKa, has a profound effect on the rate and mechanism of phosphate monoester hydrolysis. A linear free energy relationship (LFER) exists, where the logarithm of the hydrolysis rate constant correlates with the pKa of the leaving group's conjugate acid. nih.gov For the hydrolysis of phosphate monoester dianions, a steep negative slope (βlg value of -1.23) is observed, indicating a large degree of P-O bond cleavage in the transition state and the development of significant negative charge on the leaving group oxygen. rsc.org This is characteristic of a dissociative-like mechanism. nih.gov
The general principle is that a more acidic leaving group (lower pKa) is a better leaving group, leading to a faster hydrolysis rate. ttu.ee Computational studies have systematically investigated this relationship, demonstrating a mechanistic shift from a more dissociative (solvent-assisted) pathway for good leaving groups to a more associative (substrate-assisted) pathway for poor leaving groups. acs.orgrsc.org The crossover point where the mechanisms become competitive is predicted to occur for simple alcohol leaving groups. nih.govacs.org
Below is a table illustrating the effect of the leaving group's pKa on the calculated activation free energies (ΔG‡) for the hydrolysis of various aryl phosphate monoesters via competing pathways.
| Leaving Group | pKa | ΔG‡ (Substrate-Assisted) (kcal/mol) | ΔG‡ (Solvent-Assisted) (kcal/mol) | Preferred Pathway |
|---|---|---|---|---|
| 4-Nitrophenolate | 7.14 | 42.5 | 36.9 | Solvent-Assisted |
| 4-Cyanophenolate | 7.95 | 44.5 | 38.1 | Solvent-Assisted |
| 4-Formylphenolate | 7.66 | 43.8 | 37.8 | Solvent-Assisted |
| 4-Acetylphenolate | 8.05 | 44.8 | 38.3 | Solvent-Assisted |
| 4-Fluorophenolate | 9.95 | 48.1 | 41.5 | Solvent-Assisted |
| Phenolate (B1203915) | 9.99 | 48.3 | 41.6 | Solvent-Assisted |
| 4-Methylphenolate | 10.26 | 48.9 | 42.1 | Solvent-Assisted |
| Methoxide (from Methyl Phosphate) | ~15.5 | 44.0 | 46.8 | Substrate-Assisted |
Data derived from computational studies on the hydrolysis of substituted aryl phosphate monoesters and methyl phosphate. The pKa values and activation energies illustrate the trend of mechanistic preference based on the leaving group's acidity. For aryl phosphates (good leaving groups), the solvent-assisted (dissociative) pathway is consistently favored. For methyl phosphate (a poor leaving group), the substrate-assisted (associative) pathway becomes energetically preferred. acs.org
Proton transfer is a critical component of the hydrolysis mechanism for phosphate esters, as the attacking water molecule must be deprotonated to become a more potent nucleophile (hydroxide). longdom.orgnih.gov In uncatalyzed hydrolysis, this can occur through several pathways:
Solvent-Assisted Proton Transfer: In this mechanism, surrounding water molecules act as a proton relay, accepting a proton from the attacking water molecule. This is often associated with the more dissociative pathway favored by good leaving groups. acs.org The nucleophile is stabilized by the solvent without being fully deprotonated in the rate-limiting transition state. acs.org
Substrate-Assisted Proton Transfer: Here, one of the non-bridging oxygen atoms of the phosphate group itself acts as the base, accepting a proton from the attacking water molecule. acs.org This pathway is typically coupled with a more associative mechanism and becomes more favorable for substrates with poor leaving groups, such as alkyl phosphates. acs.orgacs.org The pKa of the non-bridging oxygens of phosphate monoesters (around 6-7) makes this intramolecular proton transfer plausible. rsc.org
Metal ions can act as potent catalysts for the hydrolysis of phosphate esters, often achieving significant rate enhancements. nih.govlibretexts.org This catalytic activity is central to the function of many enzymes, known as metallophosphatases. nih.gov The primary roles of the metal ion in catalysis include activating the phosphorus center toward nucleophilic attack, providing a metal-coordinated hydroxide (B78521) nucleophile, and stabilizing the leaving group. frontiersin.org
One of the principal mechanisms of metal-ion catalysis is through Lewis acid activation. frontiersin.orgresearchgate.net A metal ion, acting as a Lewis acid (an electron-pair acceptor), coordinates to one of the non-bridging oxygen atoms of the phosphate group. libretexts.orgwikipedia.org This interaction has several key effects:
Polarization of the P-O Bond: By withdrawing electron density from the phosphate group, the metal ion makes the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by water or a hydroxide ion. libretexts.orgnih.gov
Charge Neutralization: The coordination of a positively charged metal ion helps to neutralize the negative charge of the phosphate monoester dianion, reducing electrostatic repulsion with the incoming nucleophile. researchgate.net
Stabilization of the Transition State: The metal ion can stabilize the increased negative charge that develops on the oxygen atoms in the trigonal bipyramidal transition state or intermediate. researchgate.net
Various metal ions, including Zn(II), Cu(II), Fe(III), and lanthanide ions like La(III) and Ce(IV), have been shown to be effective Lewis acid catalysts for phosphate ester hydrolysis. frontiersin.orgacs.org Computational and experimental studies indicate that in the presence of metal ions, the reaction mechanism often shifts towards a more associative pathway, in contrast to the dissociative mechanism often favored in the uncatalyzed reaction. nih.govrsc.org The metal ion's ability to organize the reactants and stabilize the transition state facilitates a lower-energy pathway for hydrolysis.
Metal-Ion Catalyzed Hydrolysis Mechanisms of Phosphate Esters
Specific Mechanistic Studies on Naphthalen-1-yl Phosphate Hydrolysis
Specific studies on naphthalen-1-yl phosphate and closely related aryl phosphates provide a clearer picture of its hydrolysis under various conditions.
The rate of hydrolysis of naphthalen-1-yl phosphate is highly dependent on the pH of the solution. This dependence is a direct consequence of the ionization state of the phosphate group. Naphthalen-1-yl phosphate is a dibasic acid with reported pKa values of pKa1 = 1.24 and pKa2 = 5.85. researchgate.net This means that below pH 1.24, it exists predominantly as the neutral acid; between pH 1.24 and 5.85, it is primarily in its monoanionic form; and above pH 5.85, the dianionic form dominates.
Experimental studies on related o-carboxy-naphthyl phosphates show a striking pH-dependency, with the maximum rate of hydrolysis occurring at a pH of approximately 5-6. acs.org In this pH range, the compound exists mainly in its di-ionic (monoanionic phosphate) form. acs.org The hydrolysis rate is significantly lower in the extreme acid region and the compound is effectively stable in strong alkaline solutions. acs.org This bell-shaped pH-rate profile, with a rate maximum around pH 4-5, is characteristic of the hydrolysis of many phosphate monoesters. frontiersin.org The enhanced reactivity of the monoanion compared to the dianion is a key feature of this reaction, except for substrates with exceptionally good leaving groups. acs.org
| pH Range | Predominant Species | Relative Rate of Hydrolysis | Reference |
|---|---|---|---|
| < 1.24 | Neutral Acid | Very Stable / Slow | acs.org |
| ~ 5-6 | Monoanion / Dianion Equilibrium | Maximum Rate / Unstable | acs.org |
| > 7 | Dianion | Stable / Very Slow | acs.org |
The mechanism for the hydrolysis of aryl phosphate monoanions, the most reactive species for naphthalen-1-yl phosphate, is proposed to proceed without a stable reaction intermediate. frontiersin.org Instead, the reaction goes through a high-energy transition state. For aryl phosphates, the evidence points towards a dissociative mechanism with a metaphosphate-like transition state. frontiersin.orgsquarespace.com
Enzymatic Interactions and Applications
Sodium Naphthalen-1-yl Phosphate (B84403) Hydrate (B1144303) as a Substrate for Phosphatases
Phosphatases are a class of hydrolase enzymes responsible for removing phosphate groups from a wide array of molecules, including proteins, nucleotides, and alkaloids. ontosight.ai Sodium naphthalen-1-yl phosphate is widely employed in laboratory settings to measure the activity of these enzymes. ontosight.airesearchgate.net The enzymatic reaction involves the hydrolysis of the phosphate ester bond, releasing inorganic phosphate and 1-naphthol (B170400). researchgate.net
Acid phosphatases (ACPs) are a group of phosphatases that exhibit optimal activity in acidic environments (pH < 7). They are found in various tissues, including the prostate, liver, spleen, and bone. Sodium naphthalen-1-yl phosphate is a well-established substrate for assaying the activity of ACP, particularly human prostatic acid phosphatase (PAP). nih.gov The hydrolysis of this substrate by PAP has been studied to determine key kinetic parameters, which are crucial for understanding the enzyme's efficiency and its interaction with the substrate.
Research has shown that the kinetics of human prostatic acid phosphatase can exhibit positive cooperativity with 1-naphthyl phosphate, meaning the binding of one substrate molecule to the enzyme enhances the binding of subsequent molecules. researchgate.net Kinetic parameters for the hydrolysis of 1-naphthyl phosphate by human prostatic acid phosphatase have been determined under various conditions. nih.gov For example, one study established a continuous assay that measured the release of 1-naphthol to determine the Michaelis constant (Km) and the catalytic rate constant (kcat) at different pH values. nih.gov
Table 1: Kinetic Parameters for Human Prostatic Acid Phosphatase with 1-Naphthyl Phosphate
| pH | Km (mM) | kcat (s⁻¹) |
| 3.8 | 0.45 | 1150 |
| 4.5 | 0.22 | 1230 |
| 5.7 | 0.16 | 1060 |
Data sourced from a continuous assay of human prostatic acid phosphatase in aqueous solution. nih.gov
Alkaline phosphatases (ALPs) are enzymes that function optimally in alkaline environments (pH > 7). wikipedia.org They are widespread in nature and play significant roles in processes like bone mineralization and nutrient metabolism. ontosight.ainih.gov Mammalian ALPs, in particular, demonstrate broad substrate specificity, hydrolyzing a variety of phosphomonoesters. nih.gov
Alpha-naphthyl phosphate is a recognized synthetic substrate for detecting the activity of various alkaline phosphatase isoenzymes, including those from bone, liver, and kidney. ontosight.ai The enzymatic reaction produces alpha-naphthol, which can be coupled with other reagents to form a colored product for quantification. ontosight.ai Kinetic studies have been performed to characterize the interaction between ALP and 1-naphthyl phosphate. An electrochemical assay designed to measure ALP activity in human serum determined the apparent Michaelis constant (Km) and maximum velocity (Vmax) for this substrate-enzyme pair. researchgate.net
Table 2: Kinetic Parameters for Alkaline Phosphatase with 1-Naphthyl Phosphate
| Enzyme Source | Km (mM) | Vmax (µmol/min) |
| General ALP | 2.77 | 0.33 |
Data sourced from an electrochemical assay for total alkaline phosphatase activity. researchgate.net
Enzyme Inhibition Studies Utilizing Naphthalen-1-yl Phosphate
While naphthalen-1-yl phosphate is primarily used as a substrate, the products of its hydrolysis—1-naphthol and, more importantly, inorganic phosphate (Pi)—are central to understanding the mechanisms of phosphatase inhibition.
The inorganic phosphate released from the hydrolysis of substrates like naphthalen-1-yl phosphate is a well-known inhibitor of phosphatases. This phenomenon is a classic example of end-product inhibition, where the product of an enzymatic reaction binds to the enzyme and decreases its activity. nih.gov
Studies on both acid and alkaline phosphatases have consistently shown that inorganic phosphate acts as a competitive inhibitor. google.comscience.gov Competitive inhibition occurs when the inhibitor molecule (in this case, phosphate) resembles the substrate and binds to the active site of the enzyme, thereby preventing the actual substrate from binding. google.com In the case of phosphatases, the phosphate ion (Pi) competes with the phosphate group of the substrate, such as naphthalen-1-yl phosphate, for binding to the catalytic site. google.com The extent of this inhibition is dependent on the concentration of the phosphate inhibitor. nih.gov This competitive mechanism is supported by kinetic studies showing that the presence of phosphate increases the apparent Km of the enzyme but does not affect the Vmax. google.com
Broader Context of Phosphoryl Transfer Reactions in Biological Systems
The enzymatic hydrolysis of sodium naphthalen-1-yl phosphate is a type of phosphoryl transfer reaction, a class of reactions that is absolutely central to life. researchgate.net These reactions form the chemical basis for many of the most fundamental processes in living organisms. researchgate.net
Phosphate esters, such as sodium naphthalen-1-yl phosphate, are ubiquitous in biology and perform a multitude of critical functions. Their importance stems from the unique properties of the phosphoryl group.
Key roles of phosphate esters include:
Energy Currency: High-energy phosphate esters, most notably adenosine (B11128) triphosphate (ATP), are the primary molecules used for storing and transferring energy within cells to drive metabolic processes.
Genetic Information: The backbone of DNA and RNA is composed of a chain of nucleotides linked by phosphodiester bonds. The stability and negative charge of this backbone are crucial for the reliable storage and transmission of genetic information.
Cellular Signaling: The reversible phosphorylation and dephosphorylation of proteins, catalyzed by kinases and phosphatases, is a primary mechanism for controlling protein activity and transmitting signals within cells. This process regulates everything from the cell cycle to metabolism.
Structural Components: Phospholipids, which are phosphate-containing lipids, are the fundamental building blocks of all biological membranes, establishing the integrity of cells and their organelles.
The negative charge of phosphate esters at physiological pH is a key feature; it makes them stable against hydrolysis and helps to retain them within the cell membrane. Phosphatases catalyze the cleavage of these stable esters, releasing phosphate and enabling the dynamic regulation of countless biochemical pathways. nih.gov
Development of Enzyme-Based Assays and Biosensors
The enzymatic hydrolysis of sodium naphthalen-1-yl phosphate to 1-naphthol is a cornerstone for the development of sensitive assays and biosensors for detecting phosphatase activity. The generation of 1-naphthol, a molecule with convenient optical and electrochemical properties, allows for quantification of the enzyme's activity through various detection modalities.
Colorimetric and fluorometric assays are among the most common methods for quantifying phosphatase activity, leveraging the unique properties of the 1-naphthol product.
Colorimetric Methods: The classic colorimetric approach is the Azo Dye method. nih.gov In this technique, the enzymatically liberated 1-naphthol, a phenolic compound, is immediately coupled with a diazonium salt (e.g., Fast Blue RR salt) present in the reaction medium. nih.govmdpi.com This simultaneous-coupling reaction occurs rapidly at an alkaline pH and produces an insoluble, intensely colored azo dye. nih.govrsc.org The concentration of the resulting dye, which can be measured spectrophotometrically, is directly proportional to the phosphatase activity. rsc.org
More contemporary colorimetric methods have been developed using nanomaterials. One such strategy employs gold nanoparticles (AuNPs). In the presence of 1-naphthol, modified AuNPs undergo aggregation, leading to a distinct color change in the solution from red to purple, which can be quantified by measuring the shift in the absorption peak. researchgate.net This method provides a highly sensitive platform for the detection of 1-naphthol, with reported limits of detection in the parts-per-million (ppm) range. researchgate.net
Fluorometric Methods: Fluorometric assays offer significantly higher sensitivity compared to their colorimetric counterparts. researchgate.netmdpi.com These methods exploit the intrinsic fluorescence of the 1-naphthol product, whereas the parent substrate, sodium naphthalen-1-yl phosphate, is non-fluorescent. mdpi.comnih.gov The rate of fluorescence increase is directly proportional to the rate of the enzyme-catalyzed reaction. nih.gov This principle allows for the continuous monitoring of enzyme kinetics and the detection of very low levels of enzyme activity. nih.govmdpi.com The high sensitivity of fluorometric assays makes them particularly suitable for applications where sample volume is limited. researchgate.net Advanced applications include the development of ratiometric fluoroimmunoassays for 1-naphthol, which can provide technical support for monitoring exposure to certain pesticides that metabolize into this compound. researchgate.net
Table 1: Comparison of Detection Methods Based on 1-Naphthol
| Method | Principle | Key Reagents | Advantages | Detection Signal |
| Azo Dye Coupling (Colorimetric) | Enzymatically produced 1-naphthol couples with a diazonium salt to form a colored dye. nih.govrsc.org | Sodium naphthalen-1-yl phosphate, Phosphatase, Diazonium Salt (e.g., Fast Blue RR). nih.gov | Simple, robust, well-established. mdpi.com | Change in absorbance (colored product). rsc.org |
| Nanoparticle-Based (Colorimetric) | 1-naphthol induces aggregation of modified gold nanoparticles, causing a color shift. researchgate.net | Sodium naphthalen-1-yl phosphate, Phosphatase, Modified Gold Nanoparticles. researchgate.net | High sensitivity, modern approach. researchgate.net | Shift in absorbance spectrum (e.g., red to purple). researchgate.net |
| Direct Fluorescence (Fluorometric) | Enzymatic conversion of non-fluorescent substrate to fluorescent 1-naphthol. mdpi.comnih.gov | Sodium naphthalen-1-yl phosphate, Phosphatase. | Very high sensitivity, continuous monitoring possible. researchgate.netmdpi.com | Increase in fluorescence intensity. mdpi.com |
Electrochemical biosensors provide a powerful alternative to optical methods, offering advantages such as high sensitivity, simplicity, and potential for miniaturization. mdpi.com In these systems, sodium naphthalen-1-yl phosphate (NPP) is used as an electrochemically inactive substrate for a label enzyme, typically alkaline phosphatase (ALP). nih.govresearchgate.net The enzymatic hydrolysis yields 1-naphthol, which is an electroactive species that can be oxidized at an electrode surface to generate a measurable electrical signal (e.g., current). nih.govnih.gov The key principle is the difference in electrochemical behavior between the substrate and the product; the lack of electroactivity of NPP ensures a low background signal, leading to a high signal-to-background ratio and enhanced sensitivity. nih.govresearchgate.net Various electrochemical techniques, such as differential pulse voltammetry (DPV) and cyclic voltammetry (CV), are used to measure the oxidation of 1-naphthol. kfupm.edu.samdpi.com
To further enhance the sensitivity of electrochemical biosensors, signal amplification strategies such as redox cycling are employed. nih.gov Redox cycling is a process where the product of the enzymatic reaction is repeatedly oxidized and reduced, generating a significantly amplified electrochemical signal from a small number of initial product molecules. nih.gov
In the context of the 1-naphthyl phosphate system, the enzymatically generated 1-naphthol is first electrochemically oxidized at the working electrode to form 1,4-naphthoquinone (B94277). nih.gov A reducing agent, present in the solution, then chemically reduces the 1,4-naphthoquinone back to 1-naphthol. nih.govresearchgate.net This regenerated 1-naphthol can then diffuse back to the electrode surface to be oxidized again. This electrochemical-chemical (EC) cycle can be repeated multiple times, with each molecule of 1-naphthol contributing to the current multiple times, resulting in a substantial amplification of the detection signal. mdpi.com This approach dramatically lowers the detection limits for the target analyte.
The performance of an electrochemical biosensor is critically dependent on the properties of the electrode surface. kfupm.edu.sa Advanced modification strategies are employed to enhance the sensitivity, selectivity, and stability of 1-naphthol detection. These strategies focus on increasing the effective surface area of the electrode, improving the electron transfer rate, and enhancing the electrocatalytic activity towards the oxidation of 1-naphthol. researchgate.netmdpi.com
Various nanomaterials have been successfully used for electrode modification:
Graphene-Based Materials: Three-dimensional graphene networks (3DGN) and graphene oxide composites provide a large surface area and excellent conductivity. researchgate.netmdpi.com The synergistic effect of graphene's π-electron system enhances the electrochemical activity towards 1-naphthol, leading to significantly improved sensitivity. mdpi.com
Metal Oxide Nanostructures: Tin oxide (SnO₂) nanooctahedrons with high-index facets have been shown to possess a large effective electrode area and a high electron transfer rate. researchgate.net These properties result in superior electrocatalytic performance for 1-naphthol oxidation, achieving detection limits in the nanomolar range. researchgate.net
Biomolecules: G-rich DNA (G-DNA) self-assembled on a gold electrode can form a G-quadruplex structure that catalyzes the oxidation of 1-naphthol to 1,4-naphthoquinone. nih.gov The precipitation of the insoluble product on the electrode surface increases the charge transfer resistance, which can be measured with high sensitivity using electrochemical impedance spectroscopy (EIS). nih.gov
These modification strategies are crucial for developing highly sensitive biosensors capable of detecting trace amounts of phosphatase activity, with applications ranging from clinical diagnostics to environmental monitoring. researchgate.netmdpi.com
Analytical and Sensing Methodologies
Spectrophotometric and Fluorometric Quantification of Hydrolysis Products
The enzymatic hydrolysis of sodium naphthalen-1-yl phosphate (B84403) by phosphatases, such as acid phosphatase (ACP) or alkaline phosphatase (ALP), releases 1-naphthol (B170400). This product can be quantified using optical methods like spectrophotometry and fluorometry, which are valued for their simplicity and sensitivity.
Spectrophotometric Methods
Spectrophotometry measures the amount of light absorbed by a chemical substance at a specific wavelength. The direct continuous monitoring of 1-naphthol is possible, as its release can be measured in real-time. researchgate.net A continuous assay for acid phosphatase, for instance, measures the release of 1-naphthol at 320 nm in an aqueous solution. researchgate.netnih.gov This approach allows for the precise determination of the initial reaction rate, which is crucial for steady-state and pre-steady-state kinetic studies of the phosphatase-catalyzed reaction. researchgate.net
Alternatively, 1-naphthol can be reacted with a chromogenic agent to produce a colored complex that absorbs light in the visible region. For example, 1-naphthol can react with diazonium salts like Fast Red-TR to form an intensely colored azo dye, a reaction that has been foundational for kinetic assays of prostatic acid phosphatase (PAP). Another method involves the reaction of 1-naphthol with reagents like chloranil (B122849) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form colored charge-transfer complexes that absorb maximally at 349 nm and 423 nm, respectively. uobabylon.edu.iq The intensity of the color produced is directly proportional to the concentration of 1-naphthol, and therefore to the enzyme activity.
Fluorometric Methods
Fluorometry offers a significant increase in sensitivity compared to spectrophotometry. Assays using sodium naphthalen-1-yl phosphate as a substrate can achieve high catalytic activity concentration measurements. nih.gov The hydrolysis product, 1-naphthol, is fluorescent, and its emission can be measured to quantify enzyme activity. This high sensitivity is particularly advantageous when analyzing samples with low enzyme concentrations. For instance, a ratiometric fluoroimmunoassay has been developed for the sensitive detection of 1-naphthol, a biomarker for the pesticide carbaryl. nih.gov This assay utilizes a nanobody-alkaline phosphatase fusion protein; the ALP hydrolyzes a substrate, ascorbic acid phosphate (AAP), into ascorbic acid (AA). nih.gov The AA then interacts with a manganese dioxide (MnO2) nanosheet, recovering the fluorescence of gold nanoclusters (AuNCs), which provides a highly sensitive readout. nih.gov Such methods can achieve limits of detection significantly lower than conventional immunoassays. nih.gov
Table 1: Comparison of Spectrophotometric and Fluorometric Detection Methods for 1-Naphthol
| Parameter | Spectrophotometric Methods | Fluorometric Methods |
|---|---|---|
| Principle | Measurement of light absorbance by the hydrolysis product (1-naphthol) or its colored derivative. | Measurement of fluorescence emitted by the hydrolysis product (1-naphthol) or a fluorogenic product. |
| Detection Wavelength (Example) | 320 nm (direct for 1-naphthol) researchgate.netnih.gov, 349 nm (with Chloranil), 423 nm (with DDQ) uobabylon.edu.iq | Excitation/Emission wavelengths specific for 1-naphthol or the fluorescent probe used. |
| Sensitivity | Generally lower than fluorometry. | Up to 100 times more sensitive than colorimetric assays. |
| Key Advantage | Allows for direct, continuous monitoring of the reaction. researchgate.net Simple and widely available instrumentation. | Extremely high sensitivity, suitable for low-concentration samples. |
| Application Example | Continuous assay for human prostatic acid phosphatase. researchgate.net | Sensitive detection of alkaline phosphatase reporter gene activity. |
Chromatographic Techniques for Separation and Characterization of Phosphate Esters and Metabolites
Chromatography is a powerful analytical technique used to separate, identify, and quantify components in a mixture. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are indispensable for the quality control of sodium naphthalen-1-yl phosphate and for studying its metabolic fate.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating non-volatile compounds. It has been used to assess the purity of sodium 1-naphthyl phosphate preparations by separating the main compound from impurities like free 1-naphthol, inorganic phosphate, and the isomeric 2-naphthyl phosphate. nih.gov This is critical because the presence of such impurities can interfere with enzymatic assays and lead to inaccurate results. nih.gov
Furthermore, HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a definitive method for identifying and quantifying metabolites of naphthalene (B1677914), the parent compound of 1-naphthol. nih.govresearchgate.net This technique allows for the separation and detection of various conjugated metabolites, such as the glucuronide and sulfate (B86663) conjugates of 1-naphthol, as well as mercapturic acids derived from naphthalene epoxide. nih.govresearchgate.net The separation is typically achieved on a reversed-phase column (e.g., C18), where polar metabolites are challenging to retain. nih.govnih.gov Therefore, specialized chromatographic modes like ion-exchange chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) may be employed for separating highly polar phosphate esters and their metabolites.
Gas Chromatography (GC)
GC is suitable for volatile or semi-volatile compounds. While phosphate esters themselves are generally non-volatile due to their ionic nature, they can be analyzed by GC after a derivatization step. d-nb.info This process converts the polar phosphate group into a less polar, more volatile ester (e.g., a benzyl (B1604629) ester). d-nb.info This approach has been used for the determination of various alkyl and aryl phosphates and their metabolites in biological samples. d-nb.info GC coupled with a flame-photometric detector (FPD) in phosphorus mode provides high selectivity for phosphorus-containing compounds. d-nb.info The characterization of various phosphate esters as stationary phases in GC has also been explored to achieve desired polarity and selectivity in separations. oup.comacs.org
Table 2: Chromatographic Methods for Analysis of Naphthyl Phosphates and Metabolites
| Technique | Principle of Separation | Application for Naphthyl Phosphates | Detection Method |
|---|---|---|---|
| Reversed-Phase HPLC | Partitioning based on polarity, using a non-polar stationary phase (e.g., C18) and a polar mobile phase. nih.gov | Purity assessment of sodium 1-naphthyl phosphate; separation from 1-naphthol and 2-naphthyl phosphate. nih.gov Separation of naphthalene metabolites. nih.gov | UV-Vis, Mass Spectrometry (MS). |
| HILIC / Ion-Exchange | Separation of highly polar compounds. | Analysis of polar phosphate esters and metabolites that are poorly retained in reversed-phase systems. | MS, Charged Aerosol Detection (CAD). |
| Gas Chromatography (GC) | Separation based on volatility and interaction with the stationary phase. | Analysis of phosphate esters after derivatization to increase volatility. d-nb.info | Flame Photometric Detector (FPD), Mass Spectrometry (MS). |
Potentiometric Transduction in Naphthyl Phosphate-Based Assays
Potentiometry measures the difference in electrical potential between two electrodes, providing a signal that can be related to the concentration of a specific ion or molecule. Potentiometric biosensors, particularly those based on ion-selective electrodes (ISEs) and field-effect transistors (FETs), offer a compelling alternative to optical methods for monitoring enzymatic reactions involving sodium naphthalen-1-yl phosphate.
The fundamental principle involves monitoring a change in ion concentration resulting from the enzymatic reaction. The hydrolysis of 1-naphthyl phosphate, for instance, can be tracked by an ISE that is selective for the substrate. nih.gov As the enzyme consumes the substrate, the change in its concentration generates a proportional change in the electrode's potential. This kinetic-potentiometric method allows for the determination of key enzyme kinetic parameters, such as the Michaelis-Menten constant (Km). nih.gov
In other configurations, the sensor responds to a product of the enzymatic reaction. For instance, enzyme electrodes can be constructed by immobilizing an enzyme onto the surface of a conventional ISE. nih.gov For phosphatase assays, the hydrolysis of the phosphate ester releases phosphate ions, which could be detected by a phosphate-selective electrode. nih.govmdpi.com Similarly, enzymatic reactions that produce a change in pH can be monitored using pH-sensitive electrodes or FETs. nih.gov The use of potentiometric sensors is advantageous as the signal is typically insensitive to the electrode size, facilitating miniaturization, and they are not affected by sample turbidity or color, which can interfere with spectrophotometric measurements. nih.gov
Table 3: Principles of Potentiometric Assays Using Naphthyl Phosphate
| Sensor Type | Transduction Principle | Analyte Detected | Key Advantage |
|---|---|---|---|
| Substrate-Selective ISE | Measures the change in potential as the substrate (1-naphthyl phosphate) is consumed. nih.gov | 1-Naphthyl Phosphate | Allows for direct kinetic analysis of enzyme activity. nih.gov |
| Product-Selective ISE (e.g., Phosphate ISE) | Measures the change in potential due to the accumulation of a product (inorganic phosphate). nih.gov | Phosphate Ion (PO₄³⁻) | Direct measurement of a key hydrolysis product. |
| pH-FET / pH Electrode | Measures the change in pH resulting from the enzymatic reaction. nih.gov | Hydrogen Ion (H⁺) | Applicable to many enzymatic reactions that involve proton release or consumption. |
Advanced Sensing Platforms Employing Naphthyl Phosphate Derivatives
The quest for higher sensitivity, selectivity, and faster response times has driven the development of advanced sensing platforms that incorporate naphthyl phosphate derivatives. These platforms often leverage nanomaterials and novel electrochemical techniques to amplify the detection signal.
Electrochemical Immunosensors
Electrochemical immunosensors frequently use enzymes like alkaline phosphatase (ALP) as labels. In these systems, sodium naphthalen-1-yl phosphate (often abbreviated as NPP) acts as the substrate. kfupm.edu.saresearchgate.netresearchgate.net The enzymatic hydrolysis of NPP produces 1-naphthol, which is an electroactive species. kfupm.edu.saresearchgate.net The 1-naphthol can be electrochemically oxidized on an electrode surface, generating a current that is proportional to the concentration of the target analyte in the immunoassay. A key advantage is that the substrate (NPP) is often electrochemically inactive, while the product (1-naphthol) is active, leading to a high signal-to-background ratio. kfupm.edu.saresearchgate.net Indium tin oxide (ITO) electrodes are often used in this context due to their favorable electrocatalytic activity towards 1-naphthol. kfupm.edu.saresearchgate.net
Nanomaterial-Based Biosensors
Nanomaterials, with their unique optical, electronic, and catalytic properties, have been integrated into biosensors to enhance performance. nih.govresearchgate.net Gold nanoparticles (AuNPs), for example, can be used to modify electrodes, increasing their surface area and improving the immobilization of enzymes, which can lead to enhanced sensor sensitivity. researchgate.netresearchgate.net
In another advanced application, a combination of silicon nanoparticles (SiNPs) and gold nanoclusters (AuNCs) forms the basis of a ratiometric fluoroimmunoassay. nih.gov In this system, ALP-catalyzed hydrolysis of a phosphate substrate initiates a cascade that leads to the recovery of AuNC fluorescence, enabling highly sensitive detection. nih.gov These nanomaterial-based approaches offer significant improvements in detection limits compared to traditional methods. informahealthcare.commdpi.com
Table 4: Features of Advanced Sensing Platforms
| Platform | Role of Naphthyl Phosphate | Detection Principle | Enhancement Strategy |
|---|---|---|---|
| Electrochemical Immunosensor | Enzyme substrate (for ALP label). kfupm.edu.saresearchgate.net | Electrochemical oxidation of the enzymatic product, 1-naphthol. kfupm.edu.sa | High signal-to-background ratio due to electro-inactive substrate and electro-active product. researchgate.net |
| Nanoparticle-Modified Electrodes | Enzyme substrate. | Potentiometric or amperometric detection of reaction products. | Increased electrode surface area and enhanced enzyme loading using materials like AuNPs. researchgate.net |
| Fluorescence-Based Nanosensors | Part of the signal generation cascade (via ALP). | Fluorescence recovery or quenching involving nanomaterials like AuNCs and MnO₂. nih.gov | Signal amplification through enzymatic turnover and nanomaterial interactions. nih.gov |
Computational and Theoretical Perspectives
Quantum Chemical Studies of Phosphate (B84403) Ester Hydrolysis Mechanisms
Quantum chemical studies have been fundamental in unraveling the complex mechanisms of phosphate ester hydrolysis, a crucial reaction in many biological processes. rsc.orgrsc.org The hydrolysis of aryl phosphates, such as naphthalen-1-yl phosphate, can proceed through multiple potential pathways, making it a challenging reaction to model accurately. rsc.orgacs.orgnih.gov
Elucidating Reaction Pathways and Transition States through Computational Chemistry
Computational chemistry provides powerful tools to map out the potential energy surfaces for the hydrolysis of phosphate esters. These studies help in identifying the structures of reactants, products, intermediates, and, most importantly, transition states. The central debate in the mechanism of phosphate ester hydrolysis revolves around whether the reaction is associative (ANDN), dissociative (DN+AN), or a concerted process. rsc.orgnih.govacs.org
Quantum mechanical calculations, often using Density Functional Theory (DFT), are employed to investigate these pathways. rsc.orgacs.org For many phosphate esters, the reaction is shown to proceed through a pentacovalent phosphorane transition state. capes.gov.brrsc.org However, stable phosphorane intermediates are generally not observed in gas-phase calculations, with the attack by the nucleophile (e.g., a hydroxide (B78521) ion) being the rate-determining step. capes.gov.brrsc.orgrsc.org
For the hydrolysis of monoanionic aryl phosphates, studies suggest a mechanism involving a pre-equilibrium proton transfer from a phosphoryl oxygen to the ester oxygen, followed by the rate-limiting cleavage of the P-O bond. acs.orgnih.gov The character of the transition state can shift from associative to dissociative depending on factors like the acidity of the leaving group. acs.org For instance, computational studies comparing alkyl and aryl phosphates have shown that the weakening of the P-O ester bond upon protonation is more pronounced for aryl phosphates, influencing the transition state structure. acs.orgnih.gov
Table 1: Key Features of Computationally Studied Phosphate Hydrolysis Pathways
| Pathway Type | Description | Key Computational Findings |
| Associative (ANDN) | A concerted mechanism where the nucleophile attacks the phosphorus center as the leaving group departs. A single transition state is involved. | Often found to have similar energy barriers to dissociative pathways, suggesting enzymes could select either based on the active site environment. acs.org |
| Dissociative (DN+AN) | A stepwise mechanism involving the formation of a metaphosphate intermediate after the departure of the leaving group, which is then attacked by the nucleophile. | Believed to occur for monoesters with good leaving groups, characterized by loose, dissociative transition states. rsc.org |
| Substrate-Assisted | The phosphate substrate itself acts as a proton acceptor, facilitating the nucleophilic attack. | Computational studies have identified this pathway, though it is often higher in energy than solvent-assisted routes for many substrates. rsc.orgacs.org |
| Solvent-Assisted | One or more solvent (water) molecules mediate the proton transfer from the attacking nucleophile to the phosphate. | Often found to be the dominant pathway in aqueous solution for phosphate monoester dianions. rsc.orgacs.org |
Analysis of Solvation Effects and Proton Transfer Dynamics in Aqueous Solution
The solvent environment, particularly water, plays a critical role in the hydrolysis of charged species like phosphate esters. Computational models must account for solvation to accurately predict reaction energetics. capes.gov.brrsc.org This is often achieved using either explicit solvent models, where individual water molecules are included in the quantum mechanical calculation, or implicit continuum solvation models like the Polarizable Continuum Model (PCM). acs.orgdtic.mil
Studies have shown that gas-phase calculations can yield enormous reaction barriers (e.g., >80-90 kcal/mol), whereas experimental values in solution are significantly lower (e.g., ~30 kcal/mol), highlighting the crucial stabilizing effect of the solvent. acs.org An estimate of solvation effects for cyclic versus acyclic phosphates indicated that most of the observed rate acceleration in solution arises from the differential solvation of the transition states. rsc.org
Proton transfer is another key aspect of the hydrolysis mechanism. longdom.org Calculations have explored two primary modes of proton transfer from the attacking water molecule to the substrate: a direct transfer and an indirect transfer mediated by another water molecule or a catalytic base. longdom.org The indirect, or "solvent-assisted," pathway is often found to be energetically preferred for the hydrolysis of phosphate monoesters in solution. rsc.orgacs.org This pathway involves a water molecule acting as a bridge to transfer the proton from the attacking nucleophile to one of the non-bridging phosphate oxygen atoms. dtic.mil
Correlation of Computational Predictions with Experimental Kinetic Data
A critical validation of any theoretical model is its ability to reproduce experimental observations. In the study of phosphate ester hydrolysis, computational predictions are frequently compared with experimental kinetic data, such as reaction rates and kinetic isotope effects (KIEs). rsc.orgacs.org
Calculated activation free energies (ΔG‡) can be compared directly with those derived from experimental rate constants. For example, a combined quantum mechanics and continuum solvent model for the hydrolysis of a methyl phenyl phosphate diester yielded a total free energy barrier of 30 kcal/mol, which showed good agreement with the experimentally observed barrier of 28.6 kcal/mol. acs.org
Kinetic isotope effects, which measure the change in reaction rate upon isotopic substitution, provide detailed information about bonding changes in the transition state. Computational modeling has become an indispensable tool for interpreting experimental KIEs. acs.orgnih.gov Recent studies have demonstrated the ability of theoretical calculations to reproduce experimentally observed KIEs for the hydrolysis of compounds like p-nitrophenyl phosphate (pNPP), which was crucial in distinguishing between substrate-assisted and the dominant solvent-assisted pathways. rsc.orgacs.org While some computational models initially predicted a substrate-assisted mechanism for pNPP, only the solvent-assisted model could successfully reproduce the experimental KIEs, resolving a long-standing discrepancy between theoretical and experimental models. rsc.orgacs.org
Molecular Dynamics Simulations and Free Energy Calculations Applied to Phosphate Systems
While quantum chemical calculations are excellent for detailing the electronic changes during a reaction, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and systems over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes, solvent organization, and other dynamic processes on timescales from picoseconds to microseconds. mdpi.com
For phosphate systems, MD simulations, often in a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) framework, are used to study enzymatic and non-enzymatic reactions in an explicit solvent environment. researchgate.net This approach treats the reacting part of the system with high-level quantum mechanics while the surrounding environment (protein and/or solvent) is treated with a more computationally efficient molecular mechanics force field.
Free energy calculations, such as umbrella sampling, can be combined with MD simulations to map out the free energy landscape of a reaction along a defined reaction coordinate. researchgate.net This provides a more complete picture of the reaction energetics in a complex, dynamic environment than static quantum chemistry calculations alone. Although specific MD studies on sodium naphthalen-1-yl phosphate hydrate (B1144303) are not prominent in the literature, simulations of related molecules like naphthalene (B1677914) and other phosphate esters provide a clear framework for how such studies would be conducted. mdpi.comnih.govrsc.org For example, MD simulations have been used to investigate the mechanochemical dissociation of trialkylphosphates between sliding iron surfaces, revealing how dissociation rates are influenced by temperature and stress. nih.gov
Derivation of Structure-Reactivity Relationships from Theoretical Models
Theoretical models are instrumental in deriving and understanding structure-reactivity relationships, such as Linear Free Energy Relationships (LFERs). acs.org LFERs correlate reaction rates with substituent properties, providing insight into the reaction mechanism. For phosphate ester hydrolysis, a key LFER is the Brønsted-type plot, which relates the reaction rate to the pKa of the leaving group. The slope of this plot (βlg) gives information about the amount of P-O bond cleavage in the transition state.
Computational studies can systematically vary substituents on a model phosphate ester and calculate the corresponding reaction barriers. This allows for the theoretical prediction of LFERs. For example, studies on phosphate monoester dianions showed that the transition state character gradually changes from associative to more dissociative as the acidity of the leaving group increases, successfully reproducing the experimental LFER. acs.org Such calculations have also been applied to phosphate diesters and triesters, showing how reactivity is sensitive to changes in the nucleophile, the leaving group, and even the non-leaving "spectator" groups. rsc.orgresearchgate.netacs.org This theoretical approach allows for the prediction of reactivity for compounds that react too slowly to be measured experimentally. researchgate.netacs.org
Computational Modeling of Molecular Interactions with Biological Receptors
Understanding how molecules like sodium naphthalen-1-yl phosphate interact with biological targets, such as enzymes or receptors, is crucial for biochemistry and drug design. Computational modeling provides a powerful means to investigate these interactions at an atomic level.
Molecular docking is a primary technique used for this purpose. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking algorithms score different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. While specific docking studies for sodium naphthalen-1-yl phosphate were not found, the methodology has been applied to structurally similar compounds. For instance, a synthesized propenone containing a naphthalene moiety was docked against the spike glycoprotein (B1211001) of SARS-CoV-2 to investigate its potential binding. scienceopen.com
More advanced computational protein design techniques can be used to create novel receptors for specific target molecules. In one study, computational methods were successfully used to redesign the binding pockets of periplasmic binding proteins to create receptors for pinacolyl methyl phosphonic acid (PMPA), a surrogate for the nerve agent soman. nih.gov This demonstrates the power of computational modeling to not only analyze but also engineer molecular interactions with biological receptors.
Environmental Fate and Degradation Studies
Degradation Mechanisms of Phosphate (B84403) Esters in Environmental Matrices
Phosphate esters are subject to several degradation pathways in the environment, with the most significant being hydrolysis, oxidation, and microbial action. oup.com The specific pathway and its rate are influenced by environmental conditions such as pH, temperature, presence of catalytic agents, and microbial populations. cdc.gov
Hydrolysis is a principal abiotic process responsible for the degradation of phosphate esters in aquatic environments. cdc.gov The reaction involves the cleavage of the ester bond (P-O-C), leading to the formation of an alcohol and a phosphate derivative. cabidigitallibrary.org For Sodium naphthalen-1-yl phosphate hydrate (B1144303), this process would yield 1-naphthol (B170400) and sodium phosphate.
The hydrolysis of phosphate esters can proceed through two main competing pathways cabidigitallibrary.org:
Dissociative Pathway (SN1-like): This is a first-order nucleophilic substitution where the leaving group departs before the nucleophile (water or hydroxide (B78521) ion) attacks the phosphorus center.
Associative Pathway (SN2-like): This is a second-order nucleophilic substitution where the nucleophile attacks the phosphorus atom, forming a transient five-coordinate intermediate, which then breaks down to release the leaving group. cabidigitallibrary.orgcdc.gov This is a common mechanism for base-catalyzed hydrolysis. cdc.gov
The rate of hydrolysis is highly dependent on pH. cdc.gov Generally, phosphate esters are more resistant to hydrolysis under neutral or acidic conditions but degrade more readily in alkaline environments (pH 9.0–9.5). cdc.gov The process involves a stepwise release of the ester substituents, and once the first group is hydrolyzed, the removal of subsequent groups can become more difficult. cdc.gov
Table 1: Factors Influencing Hydrolytic Degradation of Phosphate Esters
| Factor | Influence on Hydrolysis Rate | Mechanism | Reference |
|---|---|---|---|
| pH | Increased rate in alkaline conditions (pH > 7.0) | Base-catalyzed hydrolysis via nucleophilic attack by OH- is more effective. | cdc.gov |
| Temperature | Increased rate with higher temperature | Provides the necessary activation energy for the reaction to proceed faster. | ncku.edu.tw |
| Metal Ions | Can catalyze the reaction | Divalent metal ions can facilitate the cleavage of the phosphorus-oxygen bond. | cabidigitallibrary.org |
| Chemical Structure | Rate depends on the leaving group's stability | The pKa of the leaving group influences the reaction rate in the associative pathway. | cabidigitallibrary.org |
Oxidative degradation is another key process that contributes to the breakdown of phosphate esters. In the atmosphere, this occurs primarily through reactions with hydroxyl radicals (•OH). cdc.gov In soil and water, oxidative processes can be mediated by various chemical agents and sunlight (photolysis). cabidigitallibrary.orgresearchgate.net
For aromatic phosphate esters, the initial step of oxidation often involves the hydrocarbon portion of the molecule. tandfonline.com In the case of Sodium naphthalen-1-yl phosphate hydrate, the naphthalene (B1677914) ring would be the primary target for oxidative attack. This can lead to the formation of hydroxylated intermediates. frontiersin.org Subsequent reactions can result in ring cleavage and the formation of smaller, more oxidized byproducts. frontiersin.org
Studies on other phosphate esters have shown that oxidation can lead to the formation of products with approximately twice the molecular weight of the original compound, suggesting polymerization reactions occur as a result of condensation through the oxidized hydrocarbon part of the molecule. tandfonline.com There is little evidence to suggest that condensation occurs through the phosphate groups to form P-O-P linkages during oxidative degradation, as this is more characteristic of thermal reactions. tandfonline.com
Microbial activity is a crucial factor in the degradation of organophosphorus compounds in the environment. oup.com Many microorganisms in soil and water possess enzymes, such as organophosphate hydrolases (also known as phosphotriesterases) and phosphatases, that can catalyze the hydrolysis of the phosphate ester bond. cabidigitallibrary.orgoup.comnih.gov This enzymatic hydrolysis is considered the most significant step in the detoxification and breakdown of these compounds. oup.com
The process can occur through two main routes:
Biotransformation: The compound is altered by microbial enzymes, but not necessarily used as a nutrient source.
Biodegradation/Biomineralization: Microorganisms utilize the organophosphate compound as a source of essential nutrients, particularly phosphorus. mdpi.comresearchgate.net In phosphorus-limited environments, the ability to cleave the ester bond allows microbes to access the phosphate, relieving nutrient stress. mdpi.comresearchgate.net
For this compound, microbes would likely hydrolyze the ester bond to release inorganic phosphate and 1-naphthol. The resulting 1-naphthol could then be further metabolized by hydrocarbon-degrading bacteria. nih.govnih.gov Studies on naphthalene itself show that microbial degradation proceeds through intermediates like cis-1,2-dihydroxy-1,2-dihydronaphthalene, salicylic (B10762653) acid, and catechol before the aromatic ring is cleaved. nih.gov It is plausible that the biodegradation of the naphthyl moiety of the parent compound follows a similar pathway after the initial hydrolysis.
Identification and Characterization of Environmental Degradation Products
The degradation of this compound in the environment is expected to produce a series of intermediate and final products, depending on the dominant degradation pathway.
Hydrolysis: The primary and most direct byproducts are 1-naphthol and sodium phosphate. This reaction cleaves the P-O bond. cabidigitallibrary.org
Oxidation: Oxidative processes, particularly those involving hydroxyl radicals, would initially attack the naphthalene ring. tandfonline.com This could lead to hydroxylated naphthalenes and, upon further oxidation, ring-opening products similar to those seen in the photodegradation of other aromatic esters. frontiersin.org
Biodegradation: Microbial action would also initially produce 1-naphthol and phosphate through enzymatic hydrolysis. oup.com The subsequent biodegradation of 1-naphthol by microorganisms is known to proceed through a series of intermediates. Research on the microbial degradation of naphthalene has identified metabolites such as salicylic acid and catechol, which are then funneled into central metabolic pathways. nih.govnih.gov
Table 2: Potential Environmental Degradation Products of this compound
| Degradation Product | Formation Pathway | Description | Reference |
|---|---|---|---|
| 1-Naphthol | Hydrolysis, Microbial Biodegradation | Initial product from the cleavage of the phosphate ester bond. | cabidigitallibrary.orgoup.com |
| Sodium Phosphate | Hydrolysis, Microbial Biodegradation | The inorganic phosphate component released during bond cleavage. | cabidigitallibrary.orgoup.com |
| Hydroxylated Naphthalenes | Oxidative Degradation | Formed by the attack of hydroxyl radicals or other oxidants on the aromatic ring. | frontiersin.org |
| Salicylic Acid | Microbial Biodegradation (of 1-Naphthol) | A common intermediate in the microbial degradation pathway of naphthalene. | nih.gov |
| Catechol | Microbial Biodegradation (of 1-Naphthol) | A further intermediate following salicylic acid, preceding aromatic ring cleavage. | nih.gov |
| Carbon Dioxide and Water | Complete Mineralization | The final end-products of complete biodegradation by microorganisms. | cabidigitallibrary.org |
Derivatives, Analogues, and Structure Activity Relationship Studies
Synthesis and Characterization of Novel Naphthalene-Containing Phosphate (B84403) Derivatives
The synthesis of novel naphthalene-containing phosphate derivatives is a significant area of research, driven by their potential applications as substrates for enzyme assays and as precursors for more complex molecules. Various synthetic strategies have been employed to create a diverse library of these compounds, often involving the phosphorylation of a substituted naphthol.
One common approach involves the reaction of a naphthol derivative with a phosphorylating agent, such as phosphorus oxychloride, followed by hydrolysis to yield the desired phosphate monoester. Modifications to the naphthalene (B1677914) ring, such as the introduction of different substituents, allow for the fine-tuning of the resulting phosphate derivative's properties. For instance, the synthesis of substituted naphthol AS phosphate derivatives has been explored for the localization of leukocyte alkaline phosphatase activity. nih.gov
Another strategy involves the synthesis of phosphoramidate (B1195095) derivatives. For example, naphthyl-substituted phosphoramidate derivatives of stavudine (B1682478) have been synthesized and their enzymatic hydrolysis rates studied. nih.gov These studies provide insights into the chiral selectivity of enzymes towards these derivatives. nih.gov The synthesis of N-(naphthalene-1-yl)-P,P-diphenylphosphinothioic amide has also been reported, involving the refluxing of C10H7-1-HNPPh2 with elemental sulfur. eujournal.orgresearchgate.net
Furthermore, one-pot procedures have been developed for the phosphonylation of heteroaromatic lithium reagents, which can be adapted for the synthesis of naphthalen-1-ylphosphonate and its corresponding phosphonic acid. nih.gov Additionally, the synthesis of naphthalene-1,4-dione analogues has been undertaken to explore their potential as anticancer agents, involving reactions of naphthalene-1,4-dione with various amines. nih.gov The synthesis of β-substituted naphth-1-yl ethylamido derivatives has also been achieved to develop new melatoninergic agonists. nih.gov
The characterization of these novel derivatives is crucial to confirm their structure and purity. A combination of analytical techniques is typically employed, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used to elucidate the molecular structure and confirm the position of the phosphate group and other substituents on the naphthalene ring.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compounds.
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present in the molecule, such as P=O and P-O-C bonds. mdpi.com
Table 1: Examples of Synthesized Naphthalene-Containing Phosphate Derivatives and Analogues
| Compound Class | Synthetic Approach | Key Findings |
|---|---|---|
| Naphthyl dioxetane phosphates | Not detailed in provided sources | Novel substrates for enzymatic chemiluminescent assays. acs.org |
| Naphthalene-thiourea conjugates | Reaction of 1-naphthoyl isothiocyanate with anilines | Potent and selective inhibitors of alkaline phosphatase. nih.gov |
| Naphthyl substituted phosphoramidates | Not detailed in provided sources | Lipase (B570770) shows superior chiral selectivity towards these derivatives. nih.gov |
| Diethyl naphthalen-1-ylphosphonate | One-pot lithiation–phosphonylation | Converted to the corresponding phosphonic acid by hydrolysis. nih.gov |
| Naphthalene-1,4-dione analogues | Reaction of naphthalene-1,4-dione with amines | Investigated for anticancer potency. nih.gov |
| N-(Naphthalene-1-yl)-P,P-diphenylphosphinothioic amide | Refluxing C10H7-1-HNPPh2 with elemental sulfur | Characterized by single X-ray diffraction. eujournal.orgresearchgate.net |
Design and Development of Fluorescent and Chemiluminescent Probes Based on Naphthalen-1-yl Phosphate Scaffolds
The unique photophysical properties of the naphthalene moiety make it an excellent scaffold for the design of fluorescent and chemiluminescent probes. researchgate.net Naphthalen-1-yl phosphate and its derivatives can be engineered to act as substrates for enzymes, where enzymatic cleavage of the phosphate group triggers a change in fluorescence or the emission of light. This "turn-on" mechanism is a cornerstone of many sensitive detection assays.
Fluorescent Probes:
The design of fluorescent probes often relies on modulating processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). researchgate.netrsc.org In a typical PET-based probe, the naphthalene fluorophore is quenched by a nearby electron-donating group. Enzymatic removal of the phosphate moiety can disrupt this quenching, leading to a significant increase in fluorescence intensity. scispace.com
For example, a naphthalene-based fluorescent probe was developed for the highly selective detection of cysteine, utilizing a 6-(2-benzothiazolyl)-2-naphthalenol fluorophore connected to an acrylate (B77674) group. rsc.org Another probe, based on 1-hydroxy-2,4-diformylnaphthalene, was synthesized for the detection of sulfites and bisulfites. nih.gov Furthermore, naphthalene derivative fluorescent probes have been designed for the selective detection of metal ions such as Al³⁺, Zn²⁺, Mg²⁺, and for sensing hydrazine. scispace.commdpi.comtandfonline.comresearchgate.netrsc.org
Key characteristics of these probes include:
High Selectivity and Sensitivity: Probes are designed to interact specifically with the target analyte, minimizing interference from other species. rsc.orgmdpi.com
Large Stokes Shift: A large separation between the excitation and emission wavelengths reduces self-quenching and background interference, improving signal-to-noise ratios. rsc.orgrsc.org
Ratiometric Sensing: Some probes exhibit a shift in their emission wavelength upon binding to the analyte, allowing for ratiometric measurements that are independent of probe concentration. researchgate.net
Chemiluminescent Probes:
Chemiluminescent probes based on naphthalen-1-yl phosphate often incorporate a 1,2-dioxetane (B1211799) moiety. acs.orgmdpi.com The phosphate group stabilizes the dioxetane ring. Upon enzymatic dephosphorylation, the resulting unstable phenolate (B1203915) intermediate decomposes, releasing energy in the form of light. mdpi.comsigmaaldrich.com This principle has been applied to develop assays for enzymes like alkaline phosphatase. mdpi.com
The synthesis of naphthyl dioxetane phosphates has been reported as novel substrates for enzymic chemiluminescent assays. acs.org These probes offer several advantages, including:
High Signal-to-Noise Ratio: The absence of an external light source for excitation eliminates background fluorescence, leading to extremely sensitive detection. smu.edu
Glow vs. Flash Luminescence: The kinetics of light emission can be tailored. Some probes produce a rapid "flash" of light, while others exhibit a more sustained "glow," which can be advantageous for certain detection platforms. mdpi.com
The development of these probes has enabled the creation of highly sensitive assays for a variety of enzymes and analytes, with applications in diagnostics, drug discovery, and environmental monitoring.
Table 2: Characteristics of Naphthalene-Based Probes
| Probe Type | Analyte | Key Features |
|---|---|---|
| Fluorescent | Cysteine | Turn-on response, large Stokes shift (140 nm), low detection limit (0.18 μM). rsc.org |
| Fluorescent | Sulfite/Bisulfite | Color change from pink to colorless, low detection limit (9.93 nM). nih.gov |
| Fluorescent | Al³⁺ | High selectivity and sensitivity, 2:1 binding ratio with Al³⁺. mdpi.com |
| Chemiluminescent | Alkaline Phosphatase | Based on aryl phosphate-substituted dioxetane, enables simple enzymatic activity evaluation. mdpi.com |
| Fluorescent | Mitochondrial pH | Large Stokes shift (196 nm), excellent mitochondrial targeting ability. rsc.org |
Bioisosteric Modifications and Their Influence on Biochemical Activity
Bioisosterism, the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, is a powerful strategy in medicinal chemistry to modulate the biological activity, selectivity, and pharmacokinetic properties of a compound. u-tokyo.ac.jpdrughunter.comnih.gov In the context of naphthalen-1-yl phosphate and its derivatives, bioisosteric modifications can be applied to either the phosphate group or the naphthalene ring system.
Phosphate Bioisosteres:
The phosphate group is often a target for bioisosteric replacement due to its negative charge at physiological pH, which can limit cell membrane permeability, and its susceptibility to hydrolysis by phosphatases. cambridgemedchemconsulting.comrsc.org Common bioisosteres for the phosphate group include:
Phosphonates: In phosphonates, the ester oxygen atom is replaced by a carbon atom. This modification increases metabolic stability towards phosphatases. cambridgemedchemconsulting.com The change in pKa of the second ionization may be critical for biological recognition. cambridgemedchemconsulting.com Difluoromethyl phosphonates are considered better bioisosteres of phosphates in terms of pKa, geometry, and polarity. researchgate.net
Sulfonates and Sulfamates: Tetrahedral sulfates and sulfonates are also used as phosphate bioisosteres. cambridgemedchemconsulting.com
Carboxylic Acids and Tetrazoles: In some cases, carboxylic acids or heterocyclic rings like tetrazoles can mimic the acidic nature and hydrogen bonding capabilities of the phosphate group. researchgate.net
These modifications can significantly impact the interaction of the molecule with its biological target. For instance, replacing the phosphate with a phosphonate (B1237965) can alter the binding affinity for an enzyme's active site due to changes in geometry and charge distribution.
Naphthalene Ring Bioisosteres:
While the naphthalene ring provides a rigid scaffold, it can be susceptible to metabolic oxidation by cytochrome P450 enzymes. chemrxiv.org Bioisosteric replacement of the naphthalene ring can improve metabolic stability and other drug-like properties.
Aryl-fused Bicyclo[3.1.1]heptanes (BCHeps): These have been developed as bioisosteric replacements for naphthalene. They can mimic the geometry of the naphthalene ring while reducing the fraction of sp² hybridized carbons (Fsp²), which can lead to improved metabolic stability. chemrxiv.org
Heterocyclic Rings: Replacing one of the rings of the naphthalene system with a heterocycle can introduce new hydrogen bonding opportunities and alter the electronic properties of the molecule, potentially leading to improved target engagement and selectivity. For example, the replacement of a naphthalene with a thiophene (B33073) moiety has been shown to completely abolish the antidiabetic activity of certain compounds. researchgate.net
The choice of a bioisosteric replacement is guided by the specific goals of the drug design program, such as improving potency, selectivity, or pharmacokinetic profile.
Table 3: Common Bioisosteric Replacements for Naphthalen-1-yl Phosphate Moieties
| Original Group | Bioisostere | Rationale for Replacement | Potential Impact on Activity |
|---|---|---|---|
| Phosphate | Phosphonate | Increased metabolic stability. cambridgemedchemconsulting.com | Altered binding affinity due to changes in pKa and geometry. cambridgemedchemconsulting.com |
| Phosphate | Sulfonate | Mimics tetrahedral geometry and negative charge. cambridgemedchemconsulting.com | Can affect binding and solubility. |
| Naphthalene | Aryl-fused Bicyclo[3.1.1]heptane | Improved metabolic stability, reduced Fsp². chemrxiv.org | Retention of biological activity with improved metabolic profile. chemrxiv.org |
| Naphthalene | Thiophene | Altered electronic properties and steric profile. | Can significantly change or abolish biological activity. researchgate.net |
Establishment of Structure-Activity Relationships for Enzyme Substrates and Inhibitors
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of naphthalen-1-yl phosphate that act as enzyme substrates or inhibitors, SAR studies provide crucial insights for the design of more potent and selective compounds.
SAR of Enzyme Inhibitors:
For enzyme inhibitors, SAR studies aim to identify the key structural features that are essential for binding to the enzyme's active site and inhibiting its function. This is often achieved by systematically modifying different parts of the inhibitor molecule and evaluating the impact on its inhibitory potency (e.g., IC₅₀ or Kᵢ values).
For example, in a series of naphthalene-thiourea conjugates designed as alkaline phosphatase inhibitors, SAR studies revealed that:
The presence of a hydroxyl (-OH) group at the ortho position of a phenyl ring attached to the thiourea (B124793) moiety significantly enhanced the inhibitory activity. nih.gov
The naphthalene part of the molecule was found to engage with a majority of hydrophobic residues in the enzyme's active site, highlighting its importance for binding. nih.gov
In another study on naphthyridine-based inhibitors of spleen tyrosine kinase (SYK), SAR analysis showed:
The necessity of a 7-aryl group, with a preference for para substitution. nih.gov
The combination of a 7-aryl group with 5-aminoalkylamino substituents further improved potency. nih.gov
SAR of Enzyme Substrates:
For enzyme substrates, SAR studies can help to elucidate the structural requirements for efficient recognition and turnover by the enzyme. This can involve modifying the naphthalene ring with different substituents or altering the phosphate group itself and measuring the kinetic parameters (Kₘ and k꜀ₐₜ) of the enzymatic reaction.
For instance, studies on the oxidation of naphthalene and its derivatives by cytochrome P450 enzymes have shown that P450 2A13 is the most active enzyme in oxidizing these compounds, followed by P450 2A6. nih.gov Such studies help to understand the structure-function relationships for interaction with and biotransformation by these enzymes. nih.gov
The insights gained from SAR studies are invaluable for the rational design of new enzyme inhibitors and substrates with improved properties. By understanding which structural modifications lead to enhanced activity, researchers can focus their synthetic efforts on the most promising candidates.
Catalysis and Advanced Material Applications
Role of Phosphate (B84403) Derivatives in Catalysis
Phosphate derivatives are integral to various catalytic processes, functioning as ligands, catalysts, and precursors. Their utility stems from the diverse electronic and steric properties conferred by the phosphate group and its organic substituents.
Metal-Catalyzed Reactions Involving Phosphate Esters
Phosphate esters are pivotal in a variety of metal-catalyzed reactions, primarily due to the ability of the phosphate group to act as a leaving group or to influence the electronic environment of a catalytic center. nih.govrsc.orglibretexts.org Metal ions are effective catalysts for the hydrolysis of phosphate esters, a reaction of significant biological and industrial importance. nih.govrsc.orglibretexts.org The catalytic role of the metal ion often involves activation of the phosphorus atom for nucleophilic attack. libretexts.org
In the realm of cross-coupling reactions, phosphate esters have been utilized as electrophiles. For instance, aryl and vinyl phosphates can participate in reactions like the Suzuki-Miyaura and Negishi couplings, where a carbon-carbon bond is formed with the assistance of a palladium or nickel catalyst. The phosphate group serves as a competent leaving group, facilitating the oxidative addition step in the catalytic cycle. While direct evidence for Sodium naphthalen-1-yl phosphate hydrate (B1144303) in such reactions is scarce, its structure as an aryl phosphate suggests its potential as a substrate in these transformations.
The reactivity of aromatic phosphate esters with metals and their oxides has also been investigated, revealing that these compounds can react with metal surfaces to form protective films, a process relevant to lubrication and corrosion inhibition. researchgate.netresearchgate.net This reactivity is attributed to the interaction between the Lewis acidic metal surface and the basic phosphate ester. researchgate.net
Ligand Design and Electronic Modulation in Transition Metal Catalysis
Phosphine (B1218219) ligands, which are structurally related to phosphate esters, are of paramount importance in transition metal catalysis. wikipedia.orgprochemonline.comnumberanalytics.com The electronic and steric properties of phosphine ligands can be finely tuned to control the activity and selectivity of a metal catalyst. prochemonline.comnumberanalytics.com The introduction of a naphthalen-1-yl group to a phosphorus center, as in the case of a naphthyl phosphine, can impart specific steric bulk and electronic characteristics to a metal complex.
The electronic nature of the substituent on the phosphorus atom significantly influences the donor-acceptor properties of the ligand. rsc.orgresearchgate.netnih.govnih.gov Electron-donating groups enhance the electron density on the metal center, which can promote oxidative addition, a key step in many catalytic cycles. Conversely, electron-withdrawing groups can facilitate reductive elimination. The naphthalene (B1677914) moiety, with its extended π-system, can participate in electronic interactions that modulate the properties of the catalytic center. The design of ligands incorporating such aryl groups allows for the fine-tuning of catalyst performance in reactions like cross-coupling, hydrogenation, and hydroformylation. prochemonline.com
| Ligand Property | Effect on Metal Center | Impact on Catalytic Step | Example Reaction |
|---|---|---|---|
| High Electron Density (Electron-Donating Groups) | Increases electron density | Promotes oxidative addition | Suzuki-Miyaura Coupling |
| Low Electron Density (Electron-Withdrawing Groups) | Decreases electron density | Promotes reductive elimination | Heck Reaction |
| Increased Steric Bulk | Creates a specific coordination environment | Enhances selectivity (e.g., regioselectivity, enantioselectivity) | Asymmetric Hydrogenation |
Application as Solid Base Catalysts in Organic Transformations
Sodium phosphate salts have demonstrated significant utility as heterogeneous solid base catalysts in various organic transformations. nih.govrsc.orgscielo.brscielo.brsemanticscholar.org These catalysts are valued for their high activity, stability, reusability, and environmentally friendly nature. nih.govsemanticscholar.org The catalytic performance of sodium phosphate is often correlated with its basicity, which can be modulated by calcination temperature. nih.govsemanticscholar.org
For instance, calcined sodium phosphate has been effectively used in the transesterification of vegetable oils to produce biodiesel. nih.govrsc.orgscielo.brscielo.br In these reactions, the basic sites on the surface of the sodium phosphate catalyst facilitate the deprotonation of the alcohol, which then acts as a nucleophile to attack the carbonyl group of the ester. The efficiency of the catalyst is dependent on factors such as reaction temperature, catalyst loading, and the molar ratio of reactants. nih.govrsc.org Given its nature as a sodium phosphate salt, Sodium naphthalen-1-yl phosphate hydrate could potentially exhibit similar solid-state basic catalytic activity, although its organic moiety might influence its surface properties and stability at higher temperatures.
| Catalyst | Calcination Temperature (°C) | Basicity (mmol/g) | Biodiesel Yield (%) | Reference |
|---|---|---|---|---|
| Na3PO4 (uncalcined) | - | - | ~30 | semanticscholar.org |
| Na3PO4 | 400 | 0.72 | 90 | nih.govsemanticscholar.org |
| Na3PO4 | 500 | - | ~77 | semanticscholar.org |
Advanced Material Science Applications
The unique chemical properties of phosphate derivatives also lend themselves to applications in the synthesis of advanced materials, including nanostructures and chemiluminescent systems.
Use as a Phosphorus Source in Nanostructure Synthesis
Organophosphorus compounds, including organophosphates and phosphines, serve as crucial phosphorus sources in the synthesis of metal phosphide (B1233454) nanocrystals. frontiersin.orgacs.orgresearchgate.netacs.orgchemrxiv.org These nanomaterials exhibit interesting catalytic, electronic, and magnetic properties. researchgate.net The synthesis often involves the high-temperature reaction of a metal precursor with the organophosphorus compound, which decomposes to provide the phosphorus required for the formation of the metal phosphide. frontiersin.orgacs.org
A common strategy involves the use of trioctylphosphine (B1581425) (TOP) as the phosphorus source, which reacts with metal nanoparticles at high temperatures to form a variety of transition metal phosphides. acs.orgresearchgate.net The morphology and composition of the resulting nanostructures can be controlled by varying reaction parameters such as temperature, reaction time, and the ratio of reactants. researchgate.net While there are no specific reports on the use of this compound for this purpose, its identity as an organophosphate suggests its potential to act as a phosphorus precursor under appropriate pyrolytic conditions. The presence of the naphthalene group might also influence the growth and surface chemistry of the resulting nanoparticles.
Integration into Chemiluminescent Systems for Research
Phosphate esters are widely used as substrates in chemiluminescent assays, particularly for the detection of enzymes like alkaline phosphatase (ALP). nih.govnih.govtechnologynetworks.comresearchgate.netthermofisher.comnih.gov The principle of these assays relies on the enzymatic cleavage of the phosphate group from a chemiluminescent precursor, which then becomes unstable and decomposes with the emission of light. nih.govtechnologynetworks.comnih.gov
A prominent class of such substrates are 1,2-dioxetane (B1211799) phosphates. nih.govnih.gov Upon dephosphorylation by alkaline phosphatase, these molecules form a destabilized anion that fragments, leading to the formation of an excited-state species that emits light upon relaxation. nih.gov The intensity of the emitted light is proportional to the concentration of the enzyme, allowing for highly sensitive detection. nih.gov this compound, being a phosphate ester, could potentially serve as a substrate for phosphatases. Enzymatic hydrolysis would release 1-naphthol (B170400), and if coupled with an appropriate detection system, this could form the basis of a diagnostic assay. The fluorescence properties of the released 1-naphthol could also be exploited in a fluorometric detection system.
Development of Biochemical Probes for Material Characterization
The compound this compound serves as a pivotal biochemical probe for the characterization of advanced materials, particularly those functionalized with enzymes. Its utility stems from its role as a fluorogenic and chromogenic substrate for phosphatase enzymes, such as alkaline phosphatase (ALP) and acid phosphatase (ACP). When an enzyme is immobilized onto a material's surface—for instance, within a hydrogel, on a polymer scaffold, or onto nanoparticles—this compound can be used to quantitatively assess the material's performance by measuring the activity of the bound enzyme.
Detailed research findings have demonstrated the application of this principle in the characterization of novel biosensor materials. In one key study, alkaline phosphatase was immobilized within a sol-gel matrix derived from tetramethyl orthosilicate. researchgate.net Sodium naphthalen-1-yl phosphate (referred to as 1-naphthyl phosphate) was used as the substrate to characterize the resulting biomaterial. The hydrolysis of the substrate by the immobilized ALP produced the fluorescent product 1-naphthol, which has an excitation wavelength of 346 nm and an emission wavelength of 463 nm. researchgate.netresearchgate.net
The characterization of the sol-gel material involved comparing the enzymatic activity of the immobilized ALP to that of the free enzyme in solution. This comparison is crucial for understanding how the immobilization matrix affects the enzyme's catalytic efficiency, a key parameter of the material's performance. The response of the biosensor—the material with the entrapped enzyme—was found to be reproducible, with a relative standard deviation (R.S.D.) of 6.6%, indicating the stability and reliability of the sol-gel as an immobilization support. researchgate.net
Further characterization involved using the probe to determine the material's response to various inhibitors. The fluorescence generated from the hydrolysis of 1-naphthyl phosphate is inversely proportional to the concentration of an inhibitor. This allows for the characterization of the material's suitability for sensor applications. The study established detection limits and linear response ranges for several compounds, demonstrating the material's effective performance as a biosensor. researchgate.net
The kinetic parameters of the immobilized enzyme within the sol-gel material were also characterized using 1-naphthyl phosphate. The data, when fitted to the Michaelis-Menten equation, provide insight into the enzyme-substrate affinity (Km) and maximum reaction rate (Vmax) within the material, which are critical indicators of the diffusion limitations and microenvironment created by the support matrix. researchgate.netresearchgate.net
Below is a data table summarizing the characterization of the ALP-immobilized sol-gel material using 1-naphthyl phosphate as the biochemical probe.
| Parameter Measured | Analyte | Result | Significance for Material Characterization |
| Reproducibility | 1-naphthyl phosphate | R.S.D. = 6.6% | Indicates the stability and uniform performance of the sol-gel matrix. |
| Detection Limit | Tetradifon (inhibitor) | 292.3 µM | Characterizes the sensitivity of the functionalized material. |
| Linear Range | Tetradifon (inhibitor) | 3.5–28 µM | Defines the optimal working concentration range for the material as a sensor. |
| Detection Limit | Metham-sodium (inhibitor) | 4.9 µM | Characterizes the sensitivity of the functionalized material. |
| Linear Range | Metham-sodium (inhibitor) | 194–774 µM | Defines the optimal working concentration range for the material as a sensor. |
This table is based on findings from the study on an alkaline phosphatase biosensor using a sol-gel matrix. researchgate.net
In another application, 1-naphthyl phosphate was utilized to characterize a versatile platform for electrochemical biosensors based on an avidin-modified indium tin oxide (ITO) electrode. kfupm.edu.sa In this system, the low electrocatalytic activity of the substrate (1-naphthyl phosphate) and the high activity of the product (1-naphthol) on the ITO material allow for a high signal-to-background ratio, which is a key performance characteristic of the sensor material. kfupm.edu.sa The use of this probe helps to validate the effectiveness of the material's surface modification in creating a sensitive and specific biosensing interface.
Future Research Directions and Emerging Areas
Development of Advanced Computational Modeling Techniques for Complex Phosphate (B84403) Systems
The hydrolysis of phosphate esters is a fundamental biological process, yet its mechanisms can be complex and challenging to distinguish experimentally. rsc.org Advanced computational modeling is emerging as a critical tool to navigate these complexities. rsc.orgrsc.org Future research will likely focus on refining these models to provide a more detailed understanding of phosphoryl transfer reactions, both non-enzymatic and enzyme-catalyzed. rsc.orgrsc.org
A significant challenge in this field is accurately modeling the various potential pathways of hydrolysis. researchgate.net Computational chemistry offers a strategy to deconstruct the complexity of phosphate behavior by creating well-defined models that account for key factors like the surrounding solvent, pH, and interactions with mineral surfaces or metal ions. chemrxiv.orgresearchgate.net By simulating these environments, researchers can gain molecular-level insights into reaction mechanisms. chemrxiv.orgresearchgate.net
Current and future advancements in computational approaches aim to:
Reliably model computationally challenging reactions involved in phosphate hydrolysis. rsc.org
Elucidate the mechanisms of both enzymatic and non-enzymatic reactions, which have been historically controversial. researchgate.net
Bridge the gap between molecular-level simulations and mesoscale phenomena to create a comprehensive picture of phosphate binding and reactivity in complex systems. chemrxiv.orgresearchgate.net
These computational advancements are crucial for understanding the behavior of compounds like Sodium naphthalen-1-yl phosphate hydrate (B1144303) in biological systems and for designing new applications.
Exploration of Novel Biosensor Architectures and Expanded Applications
Sodium naphthalen-1-yl phosphate serves as a substrate for enzymes like acid and alkaline phosphatases, making it a valuable component in the development of biosensors for phosphate determination. chemimpex.comchemimpex.comnih.gov Future research is focused on creating novel biosensor architectures with enhanced sensitivity, selectivity, and speed.
One promising approach involves using advanced materials. For instance, a theoretical study proposed an ultrasensitive surface plasmon resonance (SPR) biosensor incorporating blue phosphorus and graphene layers with a plasmonic gold film. nih.gov This architecture is designed to achieve significantly higher sensitivity through phase modulation, potentially enhancing detection by several orders of magnitude. nih.gov Another novel approach utilizes a silicon-based impedance sensor to determine the concentration of phosphate buffers, offering a quick measurement with a small sample volume. mdpi.com
Key areas for future exploration in biosensor technology include:
Material Innovation: Integrating novel 2D materials like blue phosphorus to enhance sensor performance. nih.gov
Detection Methods: Moving beyond conventional methods to techniques like phase modulation and impedance sensing for greater sensitivity and real-time monitoring. nih.govmdpi.com
Miniaturization and Integration: Developing compact, flow-injection analysis (FIA) systems for rapid and automated measurements, with a single measurement taking as little as three minutes. documentsdelivered.com
These advancements could lead to expanded applications in clinical diagnostics for kidney-related health issues and environmental monitoring of phosphate levels. researchgate.net
Rational Design of Tailored Derivatives for Specific Biochemical Probes and Therapeutic Modulators
The naphthalene (B1677914) scaffold present in Sodium naphthalen-1-yl phosphate hydrate is a versatile structure in drug discovery. nih.gov Researchers are increasingly interested in the rational design of novel naphthyl derivatives to act as specific biochemical probes and therapeutic modulators. nih.govnih.gov
Computational modeling and quantitative structure-activity relationship (QSAR) analyses are pivotal in this process. nih.gov These techniques can identify the key molecular fingerprints that determine a compound's inhibitory activity against specific enzymes, such as the papain-like protease (PLpro) of SARS-CoV and SARS-CoV-2. nih.gov By understanding these relationships, scientists can design derivatives with enhanced potency and selectivity.
Future research directions in this area include:
Targeted Inhibitor Design: Synthesizing novel naphthyl derivatives to inhibit key enzymes involved in various diseases, such as monoacylglycerol lipase (B570770) (MAGL) in cancer or alkaline phosphatase. nih.govresearchgate.net
Scaffold Modification: Replacing or modifying the naphthalene core with other heterocyclic structures, like isoquinoline, to improve properties such as metabolic stability and reduce potential mutagenicity without sacrificing potency. nih.gov
Broad-Spectrum Applications: Exploring the potential of naphthyl derivatives to act as broad-spectrum inhibitors against viral enzymes, which is crucial for addressing future pandemics. nih.gov
This tailored approach to molecular design holds significant promise for developing the next generation of diagnostics and therapeutics.
Deeper Understanding of Complex Biological Pathways Involving Naphthyl Phosphates
Sodium naphthalen-1-yl phosphate is widely used as a substrate to study the activity of various phosphatases, enzymes that are critical to a vast number of cellular processes. chemimpex.comchemimpex.commpbio.com Understanding the interaction of this compound with phosphatases is a gateway to elucidating complex biological pathways. Phosphoryl transfer reactions, which these enzymes catalyze, are fundamental to energy metabolism, signal transduction, and the inheritance of genetic information. nih.gov
Future research will aim to move beyond simple enzyme kinetics to a more holistic understanding of how naphthyl phosphates and their metabolites influence cellular networks. For instance, the metabolic pathway of naphthalene itself involves several enzymatic steps that can lead to various metabolites. researchgate.nettum.de Investigating how the introduction of a phosphate group alters this pathway is an area ripe for exploration.
Key research questions to be addressed include:
What are the downstream effects of inhibiting or modulating specific phosphatases with naphthyl phosphate derivatives?
How do cells metabolize and clear this compound and its derivatives?
Can these compounds be used to probe the intricate cross-talk between different signaling pathways, such as those regulated by phosphorylation and dephosphorylation events?
Answering these questions will require a multi-omics approach, integrating genomics, proteomics, and metabolomics to map the influence of naphthyl phosphates on biological systems comprehensively. researchgate.net The KEGG PATHWAY database provides a framework for mapping genes and molecules to specific metabolic and signaling pathways. genome.jp
Investigation of Sustainable Synthesis and Degradation Strategies for Phosphate Esters
The increasing use of phosphate esters in industries ranging from lubricants and fire retardants to pharmaceuticals and agriculture necessitates the development of sustainable production and disposal methods. lucintel.comtechnavio.com The global market for phosphate esters is projected to grow significantly, underscoring the urgency of adopting greener chemical practices. lucintel.comopenpr.comacutemarketreports.com
Future research will focus on environmentally friendly synthesis routes that offer high selectivity and efficiency. google.com One approach involves using a mixture of phosphoric acid and phosphorus pentoxide as a phosphorylating reagent under optimized conditions to achieve a high yield of the desired monoester product. google.com The development of catalytic systems, potentially involving photoredox catalysis, that operate under mild conditions without the need for transition metals or harsh reagents is another promising avenue. organic-chemistry.org
Key goals for sustainable strategies include:
Green Synthesis: Designing synthetic methods that minimize waste, avoid hazardous reagents, and are energy-efficient. google.com
Biodegradability: Creating phosphate esters that are effective for their intended application but can be easily broken down in the environment to prevent accumulation and pollution.
Recyclability: Developing applications and formulations, such as in release papers for labels and tapes, where the phosphate ester can be recovered and reused, contributing to a circular economy. researchgate.netresearchgate.net
These efforts are part of a broader shift towards sustainable chemistry, aiming to balance industrial demand with environmental responsibility. datainsightsmarket.com
Q & A
Basic: What are the recommended methods for synthesizing Sodium naphthalen-1-yl phosphate hydrate?
Methodological Answer:
The synthesis typically involves phosphorylation of 1-naphthol using phosphorylating agents (e.g., POCl₃) under controlled alkaline conditions, followed by neutralization with sodium hydroxide to form the disodium salt. Post-synthesis purification via recrystallization or column chromatography is critical to remove unreacted naphthol or phosphate byproducts. Purity validation should employ titration (≥99% anhydrous basis ) or HPLC (e.g., using a C18 column with a methanol-water mobile phase ).
Basic: How is the purity of this compound assessed in research settings?
Methodological Answer:
Purity is quantified using:
- Titration : Direct acid-base titration for phosphate content, standardized against monobasic potassium phosphate .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to resolve impurities like residual 1-naphthol .
- Spectrophotometry : Confirmation of λmax at 280–290 nm in aqueous solutions .
Basic: What are the critical storage conditions to ensure stability?
Methodological Answer:
Store in airtight containers at 2–8°C, protected from light and moisture. Hydrated forms (e.g., monohydrate) are hygroscopic; prolonged exposure to humidity can lead to hydrolysis or dimerization . For long-term storage, desiccants like silica gel are recommended .
Basic: What are its primary applications in biochemical assays?
Methodological Answer:
It serves as a chromogenic substrate for acid phosphatases (e.g., prostatic acid phosphatase) in ELISA and colorimetric assays. Enzymatic cleavage releases 1-naphthol, which reacts with diazonium salts (e.g., Fast Red TR) to form a colored product measurable at 405–450 nm .
Advanced: How can researchers resolve discrepancies in enzymatic activity measurements?
Methodological Answer:
Contradictions may arise from:
- Interfering contaminants : Validate substrate purity via HPLC .
- pH sensitivity : Optimize buffer conditions (e.g., 0.08 M phosphate buffer, pH 7.0 ) to stabilize enzyme activity.
- Substrate degradation : Pre-incubate reaction mixtures at 25°C to rule out thermal instability .
Advanced: What advanced techniques validate its structural integrity beyond basic NMR/IR?
Methodological Answer:
- Single-crystal X-ray diffraction : Use SHELXL for refinement ; however, crystallographic data for this compound is scarce.
- High-resolution mass spectrometry (HRMS) : Confirm molecular ions (e.g., [M–H]⁻ at m/z 265.1 ).
- Solid-state NMR : Analyze phosphate group coordination in hydrated vs. anhydrous forms .
Advanced: How to optimize its use in high-throughput phosphatase screening?
Methodological Answer:
- Microplate adaptation : Use 96-well plates with pre-diluted substrate (5% aqueous solution ).
- Automated dispensing : Minimize batch variability by standardizing substrate concentration (0.1–1.0 mM ).
- Quench protocols : Terminate reactions with 0.1 M NaOH to stabilize colorimetric signals .
Advanced: How does pH affect its stability in aqueous buffers?
Methodological Answer:
At pH < 4.5, hydrolysis to 1-naphthol and phosphate accelerates. Stability testing under varying pH (3.5–9.0) using phosphate or Tris buffers reveals optimal storage at pH 6.5–7.5 . For acidic assays, prepare solutions fresh to avoid degradation .
Advanced: What methods quantify phosphate release in kinetic studies?
Methodological Answer:
- Malachite green assay : Detect inorganic phosphate via spectrophotometry (λ = 620 nm) .
- Molybdenum blue method : React with ammonium molybdate in acidic conditions, measure at 820 nm .
- Enzymatic coupling : Use purine nucleoside phosphorylase to generate uric acid, monitored at 293 nm .
Advanced: How to address contradictions in reported synthesis yields?
Methodological Answer:
Yield variations (70–95%) may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
